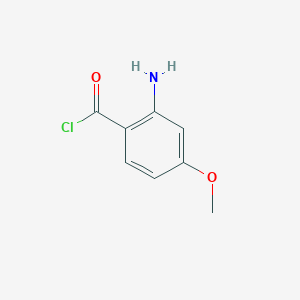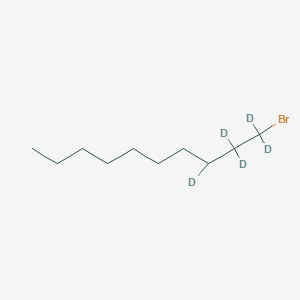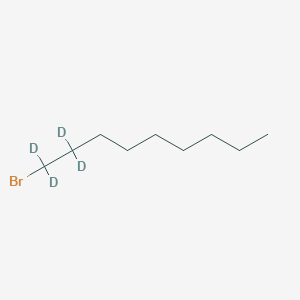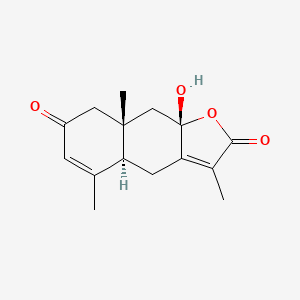
Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid: is an organic compound with the molecular formula C17H31BO2 and a molecular weight of 278.24 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid typically involves the following steps:
Formation of the cyclohexenyl intermediate: This step involves the reaction of cyclohexene with a suitable reagent to introduce the boronic acid functionality.
Introduction of the pentyl group: The pentyl group is introduced via a Grignard reaction or similar alkylation process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Common industrial reagents include boronic acid derivatives and alkylating agents .
化学反応の分析
Types of Reactions:
Oxidation: Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Alcohols, ketones.
Reduction: Boronate esters.
Substitution: Biaryl compounds.
科学的研究の応用
Chemistry: Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors. They are also investigated for their role in drug delivery systems .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and liquid crystals. It is also employed in the development of new pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves the oxidative addition of the palladium catalyst, transmetalation with the boronic acid, and reductive elimination to form the final product .
類似化合物との比較
- Phenylboronic acid
- Cyclohexylboronic acid
- 4-Pentylphenylboronic acid
Comparison: Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid is unique due to its specific structure, which combines a cyclohexenyl ring with a pentyl group. This structure imparts distinct chemical properties, such as increased hydrophobicity and steric bulk, which can influence its reactivity and selectivity in chemical reactions .
特性
CAS番号 |
1256346-33-4 |
|---|---|
分子式 |
C17H31BO2 |
分子量 |
278.23784 |
同義語 |
Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


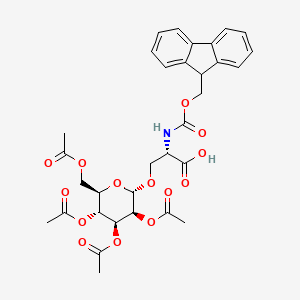
![5-ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1142636.png)
